8,8-Dimethyl-7-oxononanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

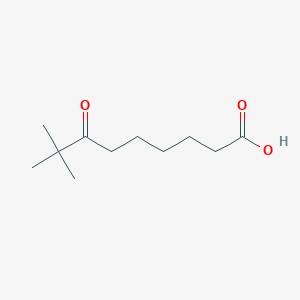

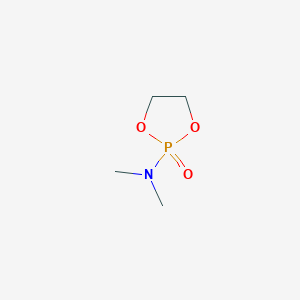

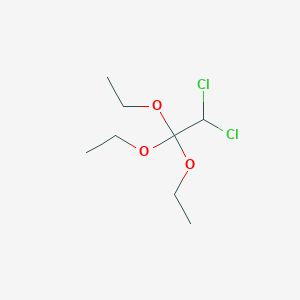

8,8-Dimethyl-7-oxononanoic acid is a chemical compound with the molecular formula C11H20O3 . It is used as an intermediate for the synthesis of conjugated molecules .

Synthesis Analysis

The synthesis of 8,8-Dimethyl-7-oxononanoic acid involves the decarboxylative condensation of L-alanine with pimeloyl-CoA in a stereospecific manner . The crude product is added to a lye containing potassium hydroxide and reacted under reflux for 1 hour. After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .Molecular Structure Analysis

The molecular structure of 8,8-Dimethyl-7-oxononanoic acid is characterized by a molecular weight of 200.27 g/mol . The structure of the compound can be represented by the InChI key: InChIKey=AOVHCOMMGZKIIE-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary chemical reaction involving 8,8-Dimethyl-7-oxononanoic acid is its formation through the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Physical And Chemical Properties Analysis

8,8-Dimethyl-7-oxononanoic acid has a molecular weight of 200.27 g/mol . It is a carboxylic acid and ketone compound .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Analogous Compounds : 8-oxononanoic acid, closely related to 8,8-dimethyl-7-oxononanoic acid, has been used in the synthesis of various compounds. For instance, it was involved in the production of hexanoic acid analogs with potential applications in chemical research (Sun Yan, 2010).

Incorporation into Proteins : 2-Amino-8-oxononanoic acid, a variant of 8,8-dimethyl-7-oxononanoic acid, has been genetically incorporated into proteins in Escherichia coli. This incorporation allows for site-specific modifications of proteins, demonstrating potential in biochemistry and molecular biology (Ying Huang et al., 2010).

Synthesis Methodologies : A study on the oxidation of nonadienoate to 8-oxononanoate, closely related to 8,8-dimethyl-7-oxononanoic acid, showcases innovative synthetic methods potentially applicable to similar compounds (J. Tsuji et al., 1978).

Biochemical and Biological Applications

Leukotriene-A4 Hydrolase Inhibition : The amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid, which shares structural similarities with 8,8-dimethyl-7-oxononanoic acid, inhibits leukotriene-A4 hydrolase. This enzyme is crucial in the biosynthesis of inflammatory mediators, suggesting potential pharmaceutical applications (B. Parnas et al., 1996).

Enzyme Mechanism Studies : 8-amino-7-oxononanoate synthase, which utilizes compounds structurally similar to 8,8-dimethyl-7-oxononanoic acid, has been a subject of mechanistic studies. These studies provide insights into enzyme catalysis and can inform further biochemical research (S. Webster et al., 2000).

Molecular Modeling and Drug Development

- Molecular Docking Studies : Research involving the modeling and synthesis of compounds structurally related to 8,8-dimethyl-7-oxononanoic acid can contribute to the development of new anticancer drugs. This is exemplified in studies that involve molecular docking and dynamic simulations to predict interactions with biological targets (Priscila Ivo Rubim de Santana et al., 2020).

作用機序

Target of Action

The primary target of 8,8-Dimethyl-7-oxononanoic acid is the enzyme 8-Amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin .

Mode of Action

8,8-Dimethyl-7-oxononanoic acid interacts with AONS to catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction occurs in a stereospecific manner to form 8 (S)-amino-7-oxononanoate . The reaction involves an acylation step with inversion of configuration and a decarboxylation with retention of configuration .

Biochemical Pathways

The action of 8,8-Dimethyl-7-oxononanoic acid affects the biotin biosynthesis pathway . The compound is involved in the first committed step of this pathway, leading to the formation of 8 (S)-amino-7-oxononanoate . This step is crucial for the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxlase reactions .

Pharmacokinetics

The compound’s molecular weight is approximately 20028 , which may influence its absorption, distribution, metabolism, and excretion in the body

Result of Action

The action of 8,8-Dimethyl-7-oxononanoic acid results in the formation of 8 (S)-amino-7-oxononanoate . This compound is a key intermediate in the biosynthesis of biotin . Biotin is essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

Safety and Hazards

将来の方向性

The future directions of research on 8,8-Dimethyl-7-oxononanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. As it is an intermediate for the synthesis of conjugated molecules , it may have potential uses in various chemical and pharmaceutical industries.

特性

IUPAC Name |

8,8-dimethyl-7-oxononanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCOMMGZKIIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510513 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Dimethyl-7-oxononanoic acid | |

CAS RN |

84451-93-4 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)